molecular formula C22H23N5 B2685672 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole CAS No. 866049-95-8

1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole

Cat. No.: B2685672
CAS No.: 866049-95-8
M. Wt: 357.461
InChI Key: WNUSSGKBDZOXHN-DHZHZOJOSA-N
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Description

1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole is a complex heterocyclic compound. It features a triazolopyrimidine core fused with a pyrrole ring, and is substituted with phenylprop-2-en-1-yl and dimethyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole typically involves multi-step reactions. One common method includes the reaction of dialkyl acetylenedicarboxylates with triazole or pyrazole derivatives under catalyst-free conditions . The reaction conditions often involve heating in the presence of triethylamine to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

1-{5,7-dimethyl-6-[(2E)-3-phenylprop-2-en-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of both triazolopyrimidine and pyrrole rings

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15-13-14-16(2)26(15)22-24-21-23-17(3)20(18(4)27(21)25-22)12-8-11-19-9-6-5-7-10-19/h5-11,13-14H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUSSGKBDZOXHN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C2=NN3C(=C(C(=NC3=N2)C)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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